5-Acetamido-2,3-dimethylbenzoic acid
Description
Contextualizing Substituted Benzoic Acids in Organic Chemistry Research
Substituted benzoic acids are aromatic carboxylic acids that form the bedrock of numerous areas of chemical synthesis and application. The benzene (B151609) ring and the carboxylic acid group provide a unique combination of stability and reactivity. The acidity of the carboxylic group, measured by its pKa value, is highly sensitive to the nature and position of other substituents on the benzene ring. mdpi.com
Electron-withdrawing groups (EWGs) tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) typically decrease acidity. This tunable acidity is a critical factor in various applications, including pharmaceuticals, where the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets. researchgate.net Furthermore, substituted benzoic acids are key intermediates in the synthesis of a wide array of more complex molecules, such as esters, amides, and acid halides, making them indispensable building blocks in organic synthesis. turito.com Their utility extends to the production of dyes, polymers, and agrochemicals. wikipedia.org
Overview of Acetamido-Functionalized Benzoic Acid Derivatives
When an acetamido group (–NHCOCH₃) is introduced as a substituent on the benzoic acid ring, it confers a unique set of properties to the parent molecule. The acetamido group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling specific molecular interactions that are crucial for biological activity.
Research into acetamido-functionalized benzoic acids has often been driven by medicinal chemistry. For instance, derivatives of 4-acetamidobenzoic acid have been investigated for various therapeutic applications. sigmaaldrich.com A closely related and extensively studied class of compounds is the acetamido-hydroxy-benzoic acid derivatives. These molecules are explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), with research focused on designing compounds that exhibit improved activity and reduced side effects compared to existing drugs. mdpi.comnih.govresearchgate.net The synthesis of these derivatives often involves standard acylation reactions on an aminobenzoic acid precursor. mdpi.comnih.gov The presence of the acetamido group is integral to the molecular structure in these studies, influencing pharmacokinetic properties and binding affinity to enzyme targets like cyclooxygenase (COX). mdpi.comnih.gov
Research Significance of 5-Acetamido-2,3-dimethylbenzoic Acid as a Chemical Entity
While the broader classes of substituted benzoic acids and acetamido-functionalized derivatives are well-documented, specific published research focusing extensively on this compound is limited. Its significance is therefore largely inferred from its structural components and comparison to related isomers. The molecule combines the features of a dimethylbenzoic acid with an acetamido substituent. For comparison, isomers such as 3-acetamido-2,5-dimethylbenzoic acid are cataloged in chemical databases, indicating their existence as distinct chemical entities. nih.gov
The specific substitution pattern of this compound—with two methyl groups adjacent to the carboxylic acid and an acetamido group in the meta position relative to the carboxyl group—would be expected to define its unique physicochemical properties, such as its acidity, solubility, and conformational shape. These properties would, in turn, dictate its potential utility as a building block in organic synthesis or as a candidate for biological screening. However, without dedicated studies, its specific applications and detailed research findings remain an area for future exploration. The compound represents one of the many structural possibilities within the vast chemical space of substituted benzoic acids, holding potential that is yet to be fully investigated and reported in scientific literature.
Data Tables
Table 1: Predicted Physicochemical Properties of Substituted Benzoic Acids
This table presents computationally predicted properties for various dimethylbenzoic acid isomers to provide context. The values are illustrative of how substituent placement affects molecular characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 2,3-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 2.49 | 3.75 |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 2.58 | 4.25 |
| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 2.66 | 4.08 |
Data is based on computational predictions from chemical databases and software. chemeo.comhmdb.ca logP is a measure of lipophilicity; pKa is the acid dissociation constant.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-acetamido-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-10(7(6)2)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
UERLKUKMAXMBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetamido 2,3 Dimethylbenzoic Acid and Its Precursors
Classical and Contemporary Approaches to Benzoic Acid Core Synthesis
The synthesis of the 2,3-dimethylbenzoic acid framework is the foundational stage in producing 5-Acetamido-2,3-dimethylbenzoic acid. This can be achieved through two primary routes: the introduction of a carboxyl group onto a pre-existing dimethylbenzene ring (carboxylation) or the oxidation of a methyl group on a trimethylbenzene precursor.
Carboxylation Reactions in the Synthesis of Benzoic Acid Scaffolds
Carboxylation involves the direct addition of a carboxyl group to an aromatic ring. While challenging due to the low energy of CO2, several methods have been developed. One classical approach is Friedel-Crafts acylation, followed by oxidation. For instance, mesitylene (B46885) can be reacted with oxalyl chloride in the presence of anhydrous aluminum chloride to form an acyl chloride, which is then hydrolyzed to produce mesitoic acid (2,4,6-trimethylbenzoic acid). orgsyn.org This general strategy can be adapted for other aromatic compounds to yield various carboxylic acids. orgsyn.org
More contemporary methods include enzymatic carboxylations, which offer high regioselectivity under mild conditions. acs.org Benzoic acid decarboxylases, for example, have been shown to catalyze the carboxylation of phenols exclusively at the ortho-position to the hydroxyl group. acs.org While not directly applicable to non-phenolic substrates like dimethylbenzene, this highlights the potential of biocatalysis in developing selective C-H carboxylation reactions. Another modern approach involves photoredox catalysis for decarboxylative hydroxylation, a reverse process that underscores the ongoing research into manipulating the carboxyl group on benzoic acids under mild conditions. researchgate.net
A direct synthesis of 2,3-dimethylbenzoic acid has been demonstrated via the high-pressure carbonylation of 2,3-xylyl formate (B1220265). In this process, the formate is reacted with carbon monoxide at high temperature and pressure in the presence of a cobalt complex and a promoter like potassium bromate, yielding the desired benzoic acid derivative. prepchem.com
Oxidation Pathways for Methyl-Substituted Aromatic Precursors
A more common and industrially scalable method for synthesizing substituted benzoic acids is the oxidation of alkyl chains on the benzene (B151609) ring. quora.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can effectively convert a methyl group into a carboxylic acid. quora.comyoutube.com The precursor for 2,3-dimethylbenzoic acid would be 1,2,3-trimethylbenzene (B126466) (hemimellitene). The challenge lies in selectively oxidizing only one of the three methyl groups.
The oxidation of xylenes (B1142099) and other alkylbenzenes is a well-established industrial process. For example, pseudocumene (1,2,4-trimethylbenzene) is oxidized using air in the presence of cobalt and manganese catalysts to produce trimellitic acid. google.com During this process, various dimethylbenzoic acid isomers are formed as intermediates. google.compjoes.com Similarly, mesitylene (1,3,5-trimethylbenzene) can be oxidized to 3,5-dimethylbenzoic acid using compressed air with a cobalt acetate (B1210297) catalyst in an acetic acid solvent. google.comgoogle.com Another method for oxidizing mesitylene involves using oxygen with a composite catalyst, avoiding the need for an acetic acid solvent. google.com
The transformation of o-xylene (B151617) can yield o-methyl benzoic acid through methyl group oxidation, demonstrating the feasibility of converting one methyl group in the presence of another. nih.gov The selectivity of these oxidations can be influenced by reaction conditions such as temperature, pressure, and catalyst choice. google.com
| Precursor | Oxidizing Agent/Catalyst | Product | Reference(s) |
| Mesitylene | Compressed Air / Cobalt Acetate | 3,5-Dimethylbenzoic Acid | google.com |
| Mesitylene | Oxygen / Composite Catalyst | 3,5-Dimethylbenzoic Acid | google.com |
| Pseudocumene | Air / Zirconium, Cobalt, Manganese, Bromine Source | Trimellitic Acid (via Dimethylbenzoic Acid intermediates) | google.com |
| o-Xylene | Denitrifying Mixed Culture (Co-metabolism) | o-Methyl Benzoic Acid | nih.gov |
| Alkylbenzenes | Chromic Acid or Potassium Permanganate | Benzoic Acids | youtube.com |
Installation and Derivatization of the Acetamido Group
Once the 2,3-dimethylbenzoic acid core is synthesized, the next crucial step is the introduction of the acetamido group at the 5-position. This is typically a two-step sequence involving the introduction of an amino group (amination), followed by its acylation.
Amination Strategies for Aromatic Systems Preceding Acetamidation
The most common strategy for introducing an amino group onto an aromatic ring is through nitration followed by reduction. For a 2,3-dimethylbenzoic acid substrate, electrophilic nitration using a mixture of nitric acid and sulfuric acid would be the primary method. The directing effects of the existing substituents—the two methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing)—must be considered to predict the regiochemical outcome. The 5-position is meta to the carboxyl group and ortho/para to the methyl groups, making it a potentially favored site for nitration.
A relevant example is the synthesis of methyl 3-amino-2,4-dimethyl-benzoate. googleapis.com The process starts with the nitration of 1,3-dimethylbenzene to form 1,3-dimethyl-2-nitro-benzene. This intermediate is then subjected to further functionalization before the nitro group is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. googleapis.com This nitration-reduction sequence is a robust and widely applicable method for the synthesis of aromatic amines.
Acylation Methods for Introducing the Acetamido Functionality
Following the successful amination to produce 5-amino-2,3-dimethylbenzoic acid, the final step is the acylation of the newly introduced amino group. This conversion to an acetamido group is a straightforward and high-yielding reaction.
The most common reagents for this N-acetylation are acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The N-acetylation of various aromatic amines, including aminobenzoic acid derivatives, is a well-documented transformation in organic synthesis. researchgate.netnih.gov For example, the N-acetylation of p-aminobenzoic acid is a known process catalyzed by N-acetyltransferases in biological systems and can be readily achieved chemically. nih.gov Mild conditions using catalytic acetic acid have also been reported for N-acetylation, presenting an environmentally benign option. researchgate.net
Regioselective Functionalization Techniques for Dimethylbenzoic Acid Derivatives
Achieving the correct substitution pattern on the aromatic ring is arguably the most significant challenge in the synthesis of this compound. Regioselectivity is governed by the electronic and steric properties of the substituents already present on the benzene ring. In the case of 2,3-dimethylbenzoic acid, the two electron-donating methyl groups and the electron-withdrawing carboxyl group collectively influence the position of incoming electrophiles, such as the nitronium ion in the amination sequence.
The directing effects can sometimes lead to a mixture of isomers, necessitating purification steps. To overcome these challenges, chemists may employ protecting groups or use a different synthetic order. For instance, it might be advantageous to introduce the nitrogen functionality onto the dimethylbenzene precursor before creating the benzoic acid.
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high regioselectivity that may not be possible through classical electrophilic substitution. For example, Rhodium(III)-catalyzed C-H activation has been used for the annulation of hydroxamates derived from 3,4-dimethylbenzoic acid, with the reaction proceeding at the less sterically hindered position. acs.orgacs.org While this specific reaction is for building a new ring, it demonstrates the principle of using catalysts to direct functionalization to a specific C-H bond. Similarly, ligand-controlled palladium catalysis can be used to direct the outcome of reactions, offering a powerful tool for achieving chemo- and regioselectivity. nih.gov These advanced techniques provide potential future pathways for more efficient and selective syntheses of complex substituted aromatic compounds.
Strategies for ortho-, meta-, and para-Substitution Control
The arrangement of substituents in this compound—two methyl groups in ortho positions to each other, an acetamido group meta to one methyl group and para to the other, and a carboxylic acid group meta to the acetamido group—necessitates a multi-step synthetic approach where the order of substituent introduction is critical. The directing effects of the key functional groups are summarized in the table below.
| Functional Group | Classification | Directing Effect |
| -CH₃ (Methyl) | Activating | Ortho, Para-directing |
| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para-directing |
| -COOH (Carboxylic Acid) | Deactivating | Meta-directing |
| -NO₂ (Nitro) | Deactivating | Meta-directing |
A plausible synthetic route would likely commence with a commercially available or readily synthesized dimethylbenzene derivative and introduce the other functional groups in a sequence that leverages their directing effects.
One potential synthetic pathway begins with 2,3-dimethylaniline .
Nitration of 2,3-dimethylaniline: The amino group is a strong activating, ortho-, para-director. However, direct nitration of anilines is often problematic due to oxidation of the amino group and the formation of the anilinium ion in acidic conditions, which is a meta-director. Therefore, the amino group is typically protected first, for example, by acetylation to form 2,3-dimethylacetanilide . The acetamido group is still an ortho-, para-director but is less activating than the amino group, offering better control over the reaction. Nitration of 2,3-dimethylacetanilide would be expected to yield a mixture of isomers. The incoming nitro group would be directed to the positions ortho and para to the acetamido group. Steric hindrance from the adjacent methyl group might influence the product distribution.
Reduction of the Nitro Group: The resulting nitro-acetanilide intermediate would then undergo reduction of the nitro group to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl).
Acetylation of the New Amino Group: The newly introduced amino group would then be acetylated, for instance, using acetic anhydride or acetyl chloride, to form a diacetamido derivative.
Oxidation of a Methyl Group: One of the methyl groups would then need to be oxidized to a carboxylic acid. This is a challenging step as methyl groups on an activated ring can be difficult to oxidize selectively without affecting other functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often used for this purpose. The specific conditions would need to be carefully controlled to favor the oxidation of one methyl group over the other and to avoid degradation of the molecule.
An alternative and potentially more viable route could start from 2,3-dimethyl-5-nitrobenzoic acid .
Synthesis of 2,3-dimethyl-5-nitrobenzoic acid: This precursor could potentially be synthesized by the nitration of 2,3-dimethylbenzoic acid. The two methyl groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The combined directing effects would likely favor the introduction of the nitro group at the 5-position, which is para to one methyl group and meta to the carboxylic acid.
Reduction of the Nitro Group: The nitro group of 2,3-dimethyl-5-nitrobenzoic acid can be reduced to an amino group to yield 5-amino-2,3-dimethylbenzoic acid . This reduction can be achieved using various methods, such as catalytic hydrogenation or metal/acid combinations.
Acetylation of the Amino Group: The final step would be the selective acetylation of the amino group of 5-amino-2,3-dimethylbenzoic acid to give the target molecule, This compound . This is typically accomplished using reagents like acetic anhydride or acetyl chloride.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance for minimizing environmental impact and improving the sustainability of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the design of energy-efficient reaction conditions.
Solvent-Free and Environmentally Benign Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free or "neat" reaction conditions is a primary goal of green chemistry.
For the amidation step in the synthesis of this compound (i.e., the acetylation of 5-amino-2,3-dimethylbenzoic acid), solvent-free approaches have been explored for analogous reactions. For example, the reaction of a carboxylic acid and an amine can sometimes be achieved by simply heating the neat mixture, although this often requires high temperatures. A greener approach involves the use of a catalyst under solvent-free conditions. For instance, boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with urea (B33335) or amines under solvent-free conditions, often involving simple trituration and heating.
The use of greener solvents is another important strategy. Water is an ideal green solvent, although the low solubility of many organic reactants can be a limitation. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another environmentally benign alternative, as they are non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. The table below summarizes some green solvent alternatives.
| Green Solvent Alternative | Properties and Applications |
| Water | Non-toxic, non-flammable, readily available. Can be limited by reactant solubility. |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. Can require high pressure. |
| Ionic Liquids | Low volatility, high thermal stability. Can have toxicity and biodegradability concerns. |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare. Properties can be tuned. |
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents that generate large amounts of waste.
For the amidation reaction, a variety of catalytic systems have been developed to avoid the use of classical coupling reagents like carbodiimides, which produce stoichiometric byproducts. Boron-based catalysts, such as boric acid and its derivatives, have been shown to be effective for direct amidation reactions. khanacademy.org These catalysts are often inexpensive and have low toxicity.
Enzymatic catalysis offers a highly selective and environmentally friendly approach to amide bond formation. Lipases, for example, can catalyze the amidation of carboxylic acids and amines in non-aqueous media with high efficiency and under mild reaction conditions. The use of immobilized enzymes further enhances their recyclability and stability.
For oxidation reactions, such as the conversion of a methyl group to a carboxylic acid, traditional reagents like potassium permanganate generate significant amounts of manganese dioxide waste. Catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the oxidant are much greener alternatives. Transition metal catalysts, often based on cobalt, manganese, or iron, can facilitate the aerobic oxidation of alkylbenzenes to benzoic acids.
The following table provides examples of sustainable catalysts for key transformations relevant to the synthesis of this compound.
| Reaction Type | Sustainable Catalyst Examples | Advantages |
| Amidation | Boric Acid, Lipases (e.g., Candida antarctica lipase (B570770) B) | Low toxicity, mild conditions, high selectivity (enzymes) |
| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | High efficiency, clean reaction, catalyst can be recycled |
| Oxidation of Alkylarenes | Cobalt, Manganese, or Iron salts with O₂ | Use of a green oxidant, catalytic process |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, with reduced waste generation, lower energy consumption, and the use of less hazardous materials.
Chemical Reactivity and Derivatization of 5 Acetamido 2,3 Dimethylbenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation. However, the presence of a methyl group in the ortho position can sterically hinder reactions at the carboxyl group, often necessitating more forcing reaction conditions or specialized reagents.
Esterification Reactions and Ester Derivative Synthesis
Esterification of 5-Acetamido-2,3-dimethylbenzoic acid can be achieved through several established methods, although the ortho-methyl group may slow the reaction rate compared to unhindered benzoic acids. Acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid is a common approach. To drive the equilibrium towards the ester product, excess alcohol is often used as the solvent, and water is removed as it is formed.
Alternative methods that can overcome steric hindrance include the use of activating agents. For instance, conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with an alcohol provides a high-yielding route to the corresponding ester. Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under milder conditions.
Table 1: Representative Esterification Reactions for Sterically Hindered Benzoic Acids
| Reactant | Reagents and Conditions | Product | Notes |
| 2-Methylbenzoic acid | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 2-methylbenzoate | Standard Fischer esterification; may require longer reaction times. |
| 2,4,6-Trimethylbenzoic acid | 1. SOCl₂ 2. CH₃CH₂OH | Ethyl 2,4,6-trimethylbenzoate | Acyl chloride formation overcomes severe steric hindrance. |
| This compound | R-OH, DCC, DMAP | 5-Acetamido-2,3-dimethylbenzoate ester | General method suitable for sensitive substrates. |
Amidation and Peptide Coupling Analogues
The synthesis of amides from this compound follows similar principles to esterification, with the carboxylic acid being activated to react with a primary or secondary amine. The direct reaction of the carboxylic acid with an amine requires very high temperatures and is generally not practical. Therefore, the use of coupling agents is the preferred method for amide bond formation.
Reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective. These reagents convert the carboxylic acid into a reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. These methods are the foundation of peptide synthesis and can be applied to create peptide-like analogues of this compound. The formation of an acyl chloride followed by reaction with an amine is also a viable, albeit more vigorous, method.
Reduction and Decarboxylation Pathways
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. It is important to note that LiAlH₄ will also reduce the amide functionality if not protected. A milder alternative for the reduction of carboxylic acids in the presence of amides is the use of borane (B79455) (BH₃) or its complexes, such as BH₃·THF. A combination of sodium borohydride (B1222165) and a Lewis acid (e.g., I₂ or Br₂) can also be employed for the selective reduction of carboxylic acids. sci-hub.se
Decarboxylation, the removal of the carboxyl group, is generally difficult for aromatic carboxylic acids unless specific structural features are present. For instance, β-keto acids and malonic acids undergo decarboxylation readily upon heating. masterorganicchemistry.com The decarboxylation of simple benzoic acids requires harsh conditions, such as heating with a copper catalyst in quinoline. In some cases, acid-catalyzed decarboxylation can occur, particularly with electron-rich aromatic rings that can stabilize the resulting carbocation intermediate. researchgate.net Given the electron-donating nature of the substituents on this compound, such a pathway might be feasible under strongly acidic conditions.
Transformations of the Acetamido Functional Group
The acetamido group (-NHCOCH₃) also offers opportunities for chemical modification, primarily through hydrolysis of the amide bond or reactions at the nitrogen atom.
Hydrolysis Reactions of the Amide Bond
The amide bond of the acetamido group can be hydrolyzed under either acidic or basic conditions to yield 5-amino-2,3-dimethylbenzoic acid. Acid-catalyzed hydrolysis typically involves heating the compound with a strong mineral acid, such as aqueous hydrochloric acid or sulfuric acid. This process protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis is usually carried out by heating with a strong base, such as aqueous sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. Both methods generally require prolonged heating to achieve complete hydrolysis.
Table 2: General Conditions for Acetanilide Hydrolysis
| Starting Material | Reagents and Conditions | Product |
| Acetanilide | H₂SO₄ (aq.), heat | Aniline |
| Acetanilide | NaOH (aq.), heat | Aniline |
| This compound | HCl (aq.), heat | 5-Amino-2,3-dimethylbenzoic acid |
| This compound | NaOH (aq.), heat | Sodium 5-amino-2,3-dimethylbenzoate |
This table provides general reaction conditions based on the reactivity of acetanilide, a model compound.
N-Alkylation and N-Acylation Reactions
While the nitrogen of an amide is significantly less nucleophilic than that of an amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, N-alkylation and N-acylation are still possible under certain conditions.
N-alkylation of the acetamido group typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which is a more potent nucleophile. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like DMF or THF. The resulting amidate can then be treated with an alkylating agent, such as an alkyl halide, to introduce an alkyl group on the nitrogen.
N-acylation can be achieved by reacting the amide with a highly reactive acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst. For less reactive amides, conversion to the amidate anion with a strong base prior to the addition of the acylating agent may be necessary. These reactions would yield N-acyl-N-alkyl derivatives of the parent compound.
Derivatization via the N-H Proton
The acetamido group (-NHCOCH₃) possesses a reactive N-H proton. In principle, this proton can be removed by a suitable base, allowing for subsequent derivatization at the nitrogen atom. Typical reactions would involve alkylation or acylation. For instance, deprotonation followed by reaction with an alkyl halide could yield an N-alkylated product. Similarly, reaction with an acyl chloride or anhydride could introduce a second acyl group. However, no published studies detailing these specific derivatization reactions for this compound are currently available.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Influence of Substituents on Ring Activation and Deactivation
The benzene ring of this compound is substituted with three groups: an acetamido group, a carboxylic acid group, and two methyl groups. The directing and activating or deactivating effects of these substituents would theoretically govern the regioselectivity of electrophilic aromatic substitution reactions.
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups due to hyperconjugation.
The interplay of these groups would determine the position of any incoming electrophile. However, there is no experimental data in the scientific literature to confirm the outcomes of such reactions on this compound.
Directed Ortho-Metalation Strategies (if applicable)
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, both the carboxylic acid and the acetamido groups could potentially act as directing metalation groups (DMGs). A strong base, such as an organolithium reagent, would be expected to coordinate with the heteroatoms of these groups and selectively deprotonate an adjacent ortho position. This would create a reactive organometallic intermediate that could then be quenched with an electrophile. While the principles of DoM are well-established, their specific application to this compound has not been reported.
Mechanistic Investigations of Key Reactions Involving this compound
Reaction Pathway Elucidation and Transition State Analysis
Detailed mechanistic studies, including the elucidation of reaction pathways and the computational analysis of transition states, are crucial for understanding and optimizing chemical reactions. Such investigations provide insights into the step-by-step process of bond formation and cleavage. For any potential reaction involving this compound, these studies would be invaluable. Unfortunately, the absence of reported reactions for this compound means that no such mechanistic investigations have been undertaken.
Kinetic and Thermodynamic Studies of Derivatization Reactions
Kinetic studies would provide information on the rates of derivatization reactions, while thermodynamic studies would shed light on the position of equilibrium and the relative stability of reactants and products. This data is essential for the practical application and scale-up of chemical processes. As no derivatization reactions for this compound have been documented, there are no associated kinetic or thermodynamic data to report.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies of 5-Acetamido-2,3-dimethylbenzoic Acid
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such a study on this compound would provide precise information on its molecular structure and packing in the solid state. However, no published crystallographic data for this specific compound could be located.
A crystallographic study would commence with the growth of a suitable single crystal of this compound. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be processed and refined to yield detailed information about the crystal structure. Key parameters that would be reported in a data table are currently unavailable.
Interactive Data Table: Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₁₁H₁₃NO₃ |
| Formula Weight | 207.23 g/mol |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a, b, c, α, β, γ = N/A |
| Volume (ų) | Not Available |
| Z (molecules per unit cell) | Not Available |
| Calculated Density (g/cm³) | Not Available |
| R-factor (%) | Not Available |
The arrangement of molecules in the crystal lattice, known as crystal packing, would be elucidated. This would describe how individual molecules of this compound are organized in three-dimensional space. Research into polymorphism, the ability of a compound to exist in more than one crystalline form, would require crystallizing the compound under various conditions and analyzing the resulting structures. There is currently no information on whether this compound exhibits polymorphism.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state. While basic ¹H and ¹³C NMR spectra might be available from commercial suppliers for identity confirmation, advanced NMR studies providing full assignments and microstructural information are not present in the reviewed literature.
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of a molecule as complex as this compound.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular skeleton.
Without experimental 2D NMR data, a complete and verified assignment of the NMR spectra is not feasible.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | Not Available | Not Available |
| -NH- | Not Available | N/A |
| -C(O)CH₃ | Not Available | Not Available |
| -C(O)CH₃ | Not Available | Not Available |
| Aromatic-H | Not Available | Not Available |
| Aromatic-C | N/A | Not Available |
Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid state. If different polymorphic forms of this compound were identified, ssNMR could be used to distinguish between them. This technique is sensitive to the local environment of the nuclei and can provide information about intermolecular packing and molecular conformation in the absence of single crystals. To date, no solid-state NMR studies of this compound have been reported.
Lack of Publicly Available Spectroscopic Data for this compound
Despite a thorough search for experimental and computational spectroscopic data, no specific information regarding the advanced structural characterization of this compound could be located in publicly accessible scientific databases and literature.
Detailed inquiries aimed at retrieving vibrational spectroscopy (Infrared and Raman) and high-resolution mass spectrometry data for this particular chemical compound did not yield any specific results. The performed searches included queries for both experimentally measured spectra and theoretically calculated or predicted spectral information.
Information is available for structurally related but distinct molecules, such as isomers like 5-acetamido-2-hydroxybenzoic acid and various dimethylbenzoic acids. However, this information is not applicable for the specific analysis of this compound as requested.
Consequently, the sections on Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies cannot be completed at this time due to the absence of the necessary data.
Further research or de novo computational studies would be required to generate the specific spectral data needed for a detailed analysis as outlined.
Computational Chemistry and Theoretical Studies of 5 Acetamido 2,3 Dimethylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed insights.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
A DFT study of 5-Acetamido-2,3-dimethylbenzoic acid would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface. The calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles for the molecule. These structural parameters are crucial for understanding its shape and steric properties.
A data table generated from such a study would typically look like this:
| Parameter | Calculated Value (Å or °) |
| C-C (aromatic) bond lengths | |
| C-N bond length | |
| C=O (carboxyl) bond length | |
| C=O (amide) bond length | |
| O-H bond length | |
| C-C-C (aromatic) bond angles | |
| C-N-C bond angle | |
| O-C-O bond angle | |
| Dihedral angle (COOH vs. ring) | |
| Dihedral angle (NH-C=O vs. ring) | |
| Note: This table is for illustrative purposes only as no published data exists. |
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
A theoretical study would calculate these energies and map the spatial distribution of the HOMO and LUMO across the molecule. This would reveal the most likely sites for electrophilic and nucleophilic attack.
A hypothetical data table for this analysis would include:
| Parameter | Calculated Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Energy Gap (ΔE) | |
| Ionization Potential | |
| Electron Affinity | |
| Electronegativity | |
| Chemical Hardness | |
| Note: This table is for illustrative purposes only as no published data exists. |
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Quantum chemical calculations can simulate various types of spectra.
NMR (Nuclear Magnetic Resonance): Calculations would predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule, providing a theoretical spectrum that can be compared with experimental data for structural verification.
IR (Infrared): The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule's bonds. This would help in identifying characteristic functional groups, such as the C=O stretches of the carboxylic acid and amide, the O-H stretch, and the N-H stretch.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This provides insight into the molecule's photophysical properties.
Molecular Dynamics (MD) Simulations
While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This provides a view of the dynamic behavior of this compound.
Conformational Analysis and Flexibility Studies
MD simulations would reveal the flexibility of this compound. Key areas of interest would be the rotation around the single bonds connecting the carboxylic acid and acetamido groups to the benzene (B151609) ring. By simulating the molecule's movement over a period of nanoseconds, researchers could identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets.
Intermolecular Interactions and Solvent Effects
Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of its interactions with the surrounding environment. MD simulations can analyze the formation and lifetime of hydrogen bonds between the solute and solvent molecules. This provides insights into its solubility and how the solvent influences its conformational preferences. The analysis of radial distribution functions would show the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Prediction of Crystal Morphology and Growth Mechanisms
The prediction of crystal morphology, which describes the external shape of a crystal, and the understanding of its growth mechanisms are crucial in fields such as pharmaceuticals and materials science, as these properties influence a compound's physical and chemical behavior. However, specific studies into these aspects for this compound are absent from the current body of scientific research.
Application of Molecular Simulation and Computational Fluid Dynamics
Molecular simulation and computational fluid dynamics (CFD) are powerful tools used to model crystallization processes. Molecular simulations can provide insights into the interactions between molecules that govern crystal growth, while CFD can model the influence of the surrounding environment, such as solvent effects and hydrodynamics, on the final crystal shape. There is no evidence in published research to suggest that these advanced computational techniques have been applied to study the crystallization of this compound.
Effect of Crystallization Conditions on Morphology
The morphology of a crystalline solid is highly dependent on the conditions under which it is formed, including the choice of solvent, temperature, and degree of supersaturation. Experimental and computational studies often investigate these parameters to control the crystal habit of a substance. For this compound, there are no available research findings that detail how varying crystallization conditions would affect its crystal morphology. Without experimental data or computational models, predictions regarding the influence of these factors remain speculative.
In the absence of specific research, it is not possible to provide data tables or detailed findings on the computational chemistry and crystal morphology of this compound.
Applications of 5 Acetamido 2,3 Dimethylbenzoic Acid in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
There is no available research in the public domain that specifically identifies 5-Acetamido-2,3-dimethylbenzoic acid as a key intermediate in organic synthesis. Scientific literature does not currently provide examples of its use as a foundational molecule for creating more complex chemical structures.
Precursor for Advanced Organic Building Blocks
No studies were found that describe the conversion of this compound into advanced organic building blocks. Its potential as a starting material for the synthesis of pharmaceuticals, agrochemicals, or other specialized organic molecules has not been documented in the reviewed literature.
Synthetic Utility in Multi-Step Chemical Transformations
The utility of this compound in multi-step chemical transformations is not reported. There are no published synthetic routes or reaction schemes that feature this compound as a critical component.
Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
While the structure of this compound, containing both carboxylate and amide functional groups, suggests potential as a ligand, there is no specific research on its use in coordination chemistry or for the synthesis of MOFs. Metal-organic frameworks are a class of compounds formed from metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The design of these frameworks relies heavily on the geometry and functionality of the organic linkers.
Ligand Design and Synthesis of Metal Complexes
No literature is available that details the design and synthesis of specific metal complexes using this compound as a ligand. The coordination modes and resulting geometries of such potential complexes remain unexplored.
Assembly of Coordination Polymers and MOFs
There are no published reports on the successful assembly of coordination polymers or MOFs using this compound. The conditions required for self-assembly with various metal ions and the resulting framework topologies have not been investigated.
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Process Intensification
The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 5-Acetamido-2,3-dimethylbenzoic acid, a plausible and direct synthetic pathway would involve the acetylation of 5-amino-2,3-dimethylbenzoic acid. This precursor, while not extensively studied itself, could potentially be synthesized through a multi-step process starting from 2,3-dimethylaniline.
A hypothetical synthetic approach could be:
Nitration of 2,3-dimethylbenzoic acid: This would introduce a nitro group onto the aromatic ring, likely directed to the 5-position due to the activating and directing effects of the methyl and carboxyl groups.
Reduction of the nitro group: The resulting 5-nitro-2,3-dimethylbenzoic acid could then be reduced to 5-amino-2,3-dimethylbenzoic acid using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
Acetylation of the amino group: The final step would involve the acetylation of the amino intermediate with acetic anhydride (B1165640) or acetyl chloride to yield the target compound, this compound.
In the context of modern chemical manufacturing, process intensification offers a paradigm shift from traditional batch processing to more efficient, safer, and sustainable continuous manufacturing methods. pharmafeatures.compharmasalmanac.com For the prospective synthesis of this compound, techniques such as continuous flow chemistry could be employed. pharmasalmanac.com This approach allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates in smaller, more manageable quantities. pharmasalmanac.com Microreactor technology, a key component of process intensification, could further enhance the synthesis by providing high surface-area-to-volume ratios, leading to improved reaction rates and yields. blazingprojects.com
Exploration of Under-Investigated Chemical Transformations
The functional groups present in this compound—an acetamido group, two methyl groups, and a carboxylic acid on a benzene (B151609) ring—offer a rich playground for exploring a variety of chemical transformations.
Transformations of the Acetamido Group: The N-H bond of the acetamido group could be a site for further functionalization, such as N-alkylation or N-arylation, to introduce new molecular complexity. Hydrolysis of the acetamido group back to the amine would provide a route to other 5-substituted derivatives.
Electrophilic Aromatic Substitution: The electron-donating nature of the acetamido and methyl groups would activate the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The positions of substitution would be directed by the combined influence of the existing substituents.
Reactions of the Carboxylic Acid: The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations. Esterification with various alcohols could lead to a library of esters with potentially different physical and biological properties. Conversion to the corresponding acid chloride would open up pathways to amides, anhydrides, and other acyl derivatives.
Oxidation of the Methyl Groups: Selective oxidation of one or both of the methyl groups to carboxylic acids would lead to polycarboxylic acid derivatives, which could be of interest as building blocks for polymers or metal-organic frameworks.
Advanced Characterization Techniques for Solid-State Properties
The physical properties of a solid-state material are intrinsically linked to its crystalline structure and particle characteristics. solitekpharma.com For a novel compound like this compound, a thorough solid-state characterization would be crucial for its development, particularly if it has pharmaceutical or material science applications. aurigaresearch.com
Advanced analytical techniques that would be pivotal in this characterization include:
X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure, identifying different polymorphic forms, and assessing the degree of crystallinity. solitekpharma.com
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions such as melting point, glass transition, and phase changes, providing insights into the thermodynamic stability of different solid forms. solitekpharma.com
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for determining thermal stability and the presence of solvates or hydrates.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide high-resolution images of the particle morphology and size distribution. rroij.com
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to identify functional groups and probe the local chemical environment within the crystal lattice.
The following table presents hypothetical solid-state properties for this compound, based on typical values for similar aromatic carboxylic acids.
| Property | Hypothetical Value |
| Melting Point | 180-190 °C |
| Crystalline Form | Monoclinic |
| Solubility in Water | Low |
| pKa | 4.0-5.0 |
Development of New Applications in Specialized Chemical Fields
While the specific applications of this compound are yet to be discovered, its structural motifs suggest potential utility in several specialized areas.
Medicinal Chemistry: The substituted benzoic acid scaffold is present in numerous biologically active molecules. preprints.orgresearchgate.net The acetamido group can participate in hydrogen bonding interactions, which is often a key feature for binding to biological targets. Future research could involve screening this compound and its derivatives for various pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects. ijcrt.org
Materials Science: Aromatic carboxylic acids are valuable building blocks for the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The specific substitution pattern of this compound could impart unique properties to these materials, such as thermal stability, porosity, or specific molecular recognition capabilities.
Agrochemicals: Many herbicides and pesticides are based on substituted aromatic acid structures. The unique combination of functional groups in this molecule might lead to the discovery of new agrochemicals with novel modes of action.
Synergistic Computational and Experimental Approaches for Material Design
The integration of computational chemistry with experimental synthesis and testing has become a powerful tool in modern chemical research. longdom.orglongdom.org For a data-poor compound like this compound, a synergistic computational and experimental approach would be particularly valuable. researchgate.net
Prediction of Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. This information can guide experimental characterization and provide insights into the molecule's reactivity.
Virtual Screening for Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of derivatives of this compound against various biological targets. longdom.org This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net
Design of Novel Materials: Computational simulations can be used to predict the properties of materials derived from this compound, such as the porosity of a MOF or the thermal properties of a polymer. This allows for the in-silico design of materials with desired functionalities before committing to resource-intensive experimental synthesis.
The following table outlines a potential synergistic workflow for the investigation of this compound.
| Computational Approach | Experimental Validation |
| DFT calculations of molecular structure and spectra | Synthesis and spectroscopic characterization (NMR, IR) |
| Molecular docking against a specific enzyme | In vitro enzyme inhibition assays |
| Prediction of crystal packing and polymorphism | X-ray crystallography and thermal analysis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Acetamido-2,3-dimethylbenzoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step synthesis starting with substituted benzoic acid derivatives. For example, acetylation of 2,3-dimethylanthranilic acid followed by oxidation could yield the target compound. Intermediate characterization should employ HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural motifs like the acetamido group (δ ~2.0 ppm for methyl protons) and aromatic substitution patterns . FT-IR can validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid).
Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Use a pH-solubility profile study with buffers ranging from pH 1–12. Measure solubility via UV-Vis spectroscopy or gravimetric analysis after equilibration. Stability studies should include accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the acetamido group or decarboxylation . Control for light exposure, as aromatic compounds often exhibit photolytic sensitivity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow fume hood protocols for weighing and synthesis due to potential dust inhalation risks. Use PPE (gloves, lab coat) to avoid skin contact, as carboxylic acid derivatives can irritate mucous membranes. Store the compound in a desiccator away from oxidizing agents, and dispose of waste via neutralization (e.g., with sodium bicarbonate) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis yield of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, identifying energy barriers for acetylation and oxidation steps. Pair this with Design of Experiments (DoE) to empirically test variables (temperature, catalyst loading) and validate predictions. For example, a central composite design can optimize solvent polarity and reaction time to maximize yield .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. If mass spectrometry (MS) data conflicts with expected molecular ion peaks (e.g., [M+H]⁺), use high-resolution MS (HRMS) to distinguish isobaric interferences. For crystallographic ambiguities, perform single-crystal X-ray diffraction to confirm spatial arrangement .
Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes like cyclooxygenase (COX), given structural similarities to salicylate derivatives. For cellular studies, employ fluorescence-based assays (e.g., ROS detection) to evaluate anti-inflammatory activity. Pair with molecular docking to map binding pockets and guide SAR modifications .
Q. What advanced techniques assess the compound’s stability on indoor surfaces relevant to environmental chemistry?
- Methodological Answer : Apply ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to study adsorption/desorption kinetics on materials like glass or drywall. Combine with microspectroscopic imaging (e.g., Raman mapping) to track degradation products under simulated indoor conditions (e.g., 50% RH, 25°C) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values?
- Methodological Answer : Theoretical pKa predictions (via COSMO-RS or ACD/Labs) may deviate due to solvent effects or intermolecular H-bonding. Validate experimentally using potentiometric titration in a mixed-solvent system (e.g., water/DMSO). If discrepancies persist, consider substituent electronic effects; the 2,3-dimethyl groups may sterically hinder ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
